Mass Shift Advantage of Phenyl-d5 Over d3-Labeled Trandolaprilat for Isotopic Separation
Trandolaprilat-phenyl-d5 provides a nominal mass increase of 5 Da (m/z 407.5 for the [M+H]⁺ ion) compared to unlabeled trandolaprilat (m/z 402.5). A trandolaprilat-d3 analog would shift the mass by only 3 Da. The larger mass increment of the d5 species reduces overlap with the [M+2] and [M+3] natural isotope peaks of the analyte, improving signal-to-noise and lowering the risk of isotopic cross-talk, a critical parameter for assays requiring a lower limit of quantification (LLOQ) ≤ 20 pg/mL [1][2].
| Evidence Dimension | Mass shift from unlabeled analyte (nominal Da) |
|---|---|
| Target Compound Data | 5 Da (phenyl-d5, MW 407.51) |
| Comparator Or Baseline | 3 Da (typical d3 analog); 0 Da (unlabeled surrogate, e.g., ramipril m/z 415/166) |
| Quantified Difference | +2 Da greater separation than d3; complete separation from analyte isotopic envelope vs. surrogate IS |
| Conditions | LC-MS/MS multiple reaction monitoring (MRM) in electrospray ionization mode |
Why This Matters
A +5 Da mass shift reduces isotopic interference, enhancing assay precision and enabling regulatory-compliant LLOQ values down to 20 pg/mL in human plasma.
- [1] Nirogi RV, et al. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction. Rapid Commun Mass Spectrom. 2006;20(24):3709-3716. doi:10.1002/rcm.2794 View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
